molecular formula C17H15NO4 B3832060 2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide

2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide

Cat. No. B3832060
M. Wt: 297.30 g/mol
InChI Key: HXBXYWGOSAUWDY-RVDMUPIBSA-N
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Description

2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide, commonly known as HOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. HOP is a synthetic compound that belongs to the family of chalcones, which are known for their diverse biological activities.

Scientific Research Applications

HOP has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, HOP has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neuroprotection, HOP has been found to protect neurons from oxidative stress and improve cognitive function, making it a potential therapeutic agent for neurodegenerative diseases. In anti-inflammatory therapy, HOP has been shown to inhibit the production of inflammatory cytokines and reduce inflammation, making it a potential treatment for inflammatory diseases.

Mechanism of Action

HOP's mechanism of action involves the modulation of various signaling pathways, including the NF-κB pathway, the PI3K/Akt pathway, and the MAPK pathway. HOP has been shown to inhibit the activation of these pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation.
Biochemical and Physiological Effects:
HOP's biochemical and physiological effects have been extensively studied in vitro and in vivo. In vitro studies have shown that HOP inhibits the growth of cancer cells, induces apoptosis, and reduces inflammation. In vivo studies have shown that HOP has neuroprotective effects, improves cognitive function, and reduces inflammation in animal models.

Advantages and Limitations for Lab Experiments

HOP has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, HOP's limitations include its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic potential.

Future Directions

There are several future directions for HOP research, including the development of novel HOP derivatives with improved bioavailability and pharmacokinetic properties, the investigation of HOP's potential applications in other diseases, such as diabetes and cardiovascular diseases, and the exploration of HOP's mechanism of action in more detail.
In conclusion, HOP is a promising synthetic compound with potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. Its mechanism of action involves the modulation of various signaling pathways, and its biochemical and physiological effects have been extensively studied. While HOP has several advantages for lab experiments, its limitations may limit its therapeutic potential. Future research should focus on developing novel HOP derivatives with improved properties and investigating its potential applications in other diseases.

properties

IUPAC Name

(E)-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-22-14-9-7-13(8-10-14)18-17(21)16(20)11-15(19)12-5-3-2-4-6-12/h2-11,19H,1H3,(H,18,21)/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBXYWGOSAUWDY-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)C=C(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)/C=C(\C2=CC=CC=C2)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-4-hydroxy-N-(4-methoxyphenyl)-2-oxo-4-phenylbut-3-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide
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2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide
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2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide
Reactant of Route 5
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Reactant of Route 6
2-hydroxy-N-(4-methoxyphenyl)-4-oxo-4-phenyl-2-butenamide

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